1-Bromo-2-(difluoromethoxy)-4-(trifluoromethyl)benzene
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Overview
Description
1-Bromo-2-(difluoromethoxy)-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H4BrF5O. This compound is characterized by the presence of bromine, difluoromethoxy, and trifluoromethyl groups attached to a benzene ring. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-2-(difluoromethoxy)-4-(trifluoromethyl)benzene typically involves the bromination of 2-(difluoromethoxy)-4-(trifluoromethyl)benzene. This process can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually conducted under controlled temperature conditions to ensure the selective bromination of the desired position on the benzene ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques such as distillation and recrystallization further ensures the quality of the compound.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-(difluoromethoxy)-4-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, amine, or thiolate ions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. These reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly employed.
Major Products:
Substitution Reactions: Products include 2-(difluoromethoxy)-4-(trifluoromethyl)phenol, 2-(difluoromethoxy)-4-(trifluoromethyl)aniline, and 2-(difluoromethoxy)-4-(trifluoromethyl)thiophenol.
Oxidation Reactions: Products include quinones and other oxidized derivatives.
Reduction Reactions: The major product is 2-(difluoromethoxy)-4-(trifluoromethyl)benzene.
Scientific Research Applications
1-Bromo-2-(difluoromethoxy)-4-(trifluoromethyl)benzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it valuable in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals. Its structural features are often incorporated into drug candidates to enhance their biological activity and stability.
Medicine: Research into the compound’s potential therapeutic applications includes its use in the design of novel drugs for the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and materials, including agrochemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of 1-Bromo-2-(difluoromethoxy)-4-(trifluoromethyl)benzene depends on its specific application. In general, the compound’s effects are mediated through its interactions with molecular targets such as enzymes, receptors, or nucleic acids. The presence of bromine, difluoromethoxy, and trifluoromethyl groups can influence the compound’s binding affinity and specificity for these targets, thereby modulating its biological activity.
Comparison with Similar Compounds
1-Bromo-3-(trifluoromethoxy)benzene: Similar in structure but lacks the difluoromethoxy group.
2-Bromo-1,3-difluorobenzene: Contains bromine and fluorine substituents but lacks the trifluoromethyl and difluoromethoxy groups.
1-Bromo-2-(difluoromethoxy)benzene: Similar but lacks the trifluoromethyl group.
Uniqueness: 1-Bromo-2-(difluoromethoxy)-4-(trifluoromethyl)benzene is unique due to the combination of bromine, difluoromethoxy, and trifluoromethyl groups on the benzene ring. This unique substitution pattern imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
1-bromo-2-(difluoromethoxy)-4-(trifluoromethyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF5O/c9-5-2-1-4(8(12,13)14)3-6(5)15-7(10)11/h1-3,7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSRSUBVCEBLPAX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)OC(F)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1417567-20-4 |
Source
|
Record name | 1-bromo-2-(difluoromethoxy)-4-(trifluoromethyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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